molecular formula C19H21NO4 B3754115 methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate

methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate

Cat. No.: B3754115
M. Wt: 327.4 g/mol
InChI Key: AANNYFBFXRKCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl esters are a type of organic compound that are derived from carboxylic acids . They are often used in a variety of applications, including as solvents, plasticizers, and even in the production of biodiesel .


Synthesis Analysis

Methyl esters can be synthesized through a process known as esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . The specific synthesis process for “methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate” would likely involve the reaction of the appropriate carboxylic acid and alcohol precursors .


Molecular Structure Analysis

The molecular structure of a methyl ester like “this compound” would consist of a methyl group (CH3) attached to an ester functional group (COO) . The rest of the molecule would be made up of the specific organic groups indicated by the name of the compound .


Chemical Reactions Analysis

Methyl esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and transesterification . The specific reactions that “this compound” would undergo would depend on the specific conditions and reagents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific molecular structure . These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. For “methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate”, this would depend on its intended use or application. For example, if it were used as a pharmaceutical, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with a compound like “methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate” would depend on its specific properties and uses . It’s important to handle all chemicals with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area .

Future Directions

The future directions for research on a compound like “methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate” would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on clinical trials and drug development processes .

Properties

IUPAC Name

methyl 3-[4-(3-methylphenoxy)butanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-14-6-3-9-17(12-14)24-11-5-10-18(21)20-16-8-4-7-15(13-16)19(22)23-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANNYFBFXRKCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 3-{[4-(3-methylphenoxy)butanoyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.